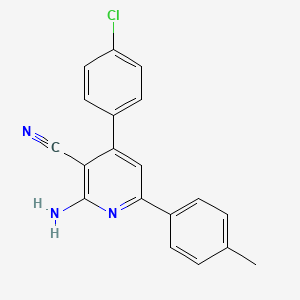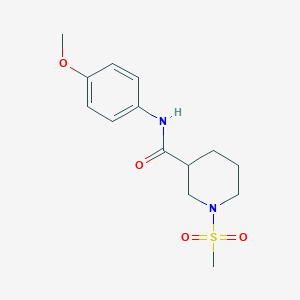![molecular formula C15H12ClN3O5 B2420528 [2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 930673-31-7](/img/structure/B2420528.png)
[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the nitration of 4-methylaniline to produce 4-methyl-3-nitroaniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the coupling of this intermediate with 6-chloropyridine-3-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields [2-(4-Methyl-3-aminoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities. For example, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, [2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyridine ring may facilitate binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(4-Methyl-3-aminoanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate: This compound is similar but features an amino group instead of a nitro group.
[2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-bromopyridine-3-carboxylate: This compound has a bromine atom instead of chlorine on the pyridine ring.
Uniqueness
The unique combination of a nitro group, a pyridine ring, and a carbamate linkage in [2-(4-Methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate makes it distinct from other similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-9-2-4-11(6-12(9)19(22)23)18-14(20)8-24-15(21)10-3-5-13(16)17-7-10/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAOXDWAMCBGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)

![1'-((2-bromophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2420450.png)
![1-[(4-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2420451.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2420454.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)
![5-bromo-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2420461.png)
![[4-Amino-2-(hydroxymethyl)phenyl]methanol](/img/structure/B2420462.png)

![(2E)-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-phenylprop-2-enamide](/img/structure/B2420466.png)


